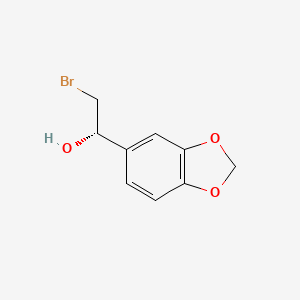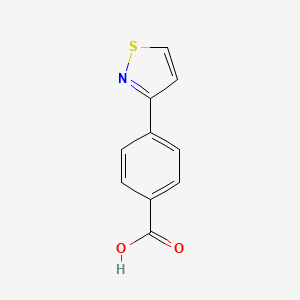![molecular formula C7H9ClN2O2S B13193509 {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride](/img/structure/B13193509.png)
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride is a heterocyclic compound that contains both pyrrole and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride typically involves the reaction of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanol with a sulfonyl chloride reagent. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride derivative. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent and high-quality production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonate thiol derivatives.
Oxidation Reactions: Sulfonic acid derivatives.
Reduction Reactions: Sulfonamide derivatives.
Aplicaciones Científicas De Investigación
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These reactions can modify the activity of enzymes or proteins, making the compound useful in biochemical studies. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
- {5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol hydrobromide
- 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Uniqueness
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Propiedades
Fórmula molecular |
C7H9ClN2O2S |
|---|---|
Peso molecular |
220.68 g/mol |
Nombre IUPAC |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2S/c8-13(11,12)5-6-4-9-7-2-1-3-10(6)7/h4H,1-3,5H2 |
Clave InChI |
ZSGUNGJNEMJRIE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=NC=C(N2C1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL](/img/structure/B13193427.png)
![4-[(6-Methoxypyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13193432.png)




![1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate](/img/structure/B13193468.png)



![2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid](/img/structure/B13193482.png)



